

# In Vitro Characterization of Oxaydo's Abuse-Deterrent Features: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Oxaydo

Cat. No.: B3026203

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Oxaydo** (oxycodone HCl, USP) is an immediate-release oral formulation of oxycodone indicated for the management of acute and chronic moderate to severe pain. Developed to address the public health crisis of opioid abuse, **Oxaydo** incorporates abuse-deterrent features primarily aimed at discouraging common methods of tampering, specifically intranasal and intravenous abuse. This technical guide provides an in-depth overview of the in vitro characterization of **Oxaydo**'s abuse-deterrent properties, based on publicly available information.

**Oxaydo**'s abuse-deterrent characteristics are derived from Acura Pharmaceuticals' proprietary AVERTION® Technology. This technology employs a multi-faceted approach to deter abuse by incorporating functional inactive excipients that are intended to produce undesirable effects when the tablet is manipulated for non-oral administration.

## Core Abuse-Deterrent Mechanisms

The in vitro abuse-deterrent features of **Oxaydo** are centered around two primary mechanisms:

- Aversion to Insufflation (Snorting): **Oxaydo** tablets contain an inactive ingredient designed to cause nasal irritation, such as burning, if the tablet is crushed and snorted. This aversive

property is intended to make the act of insufflation unpleasant and consequently discourage this route of abuse.[1]

- Resistance to Intravenous Abuse: The formulation includes polymers that, upon contact with aqueous solutions, form a viscous gel.[2][3] This gelling property is designed to hinder the extraction of oxycodone into a syringe, making preparation for intravenous injection difficult. A supplemental new drug application (sNDA) for **Oxaydo** included in vitro data demonstrating its resistance to extraction and increased difficulty of being drawn into a syringe compared to a non-abuse-deterrent immediate-release oxycodone.[4]

## In Vitro Evaluation of Abuse-Deterrent Features

The in vitro assessment of **Oxaydo**'s abuse-deterrent properties aligns with the U.S. Food and Drug Administration's (FDA) "Guidance for Industry: Abuse-Deterrent Opioids – Evaluation and Labeling." These studies, categorized as "Category 1," are designed to characterize a product's abuse-deterrent features and the effort required to overcome them.

While specific quantitative data and detailed protocols from the manufacturer's studies are proprietary, this guide outlines the typical experimental methodologies employed for such evaluations.

## Characterization of Aversive Properties for Intranasal Abuse Deterrence

Objective: To qualitatively and quantitatively assess the nasal-irritating properties of crushed **Oxaydo** tablets.

Experimental Protocol (Illustrative):

- Sample Preparation:
  - **Oxaydo** tablets and a placebo formulation (without the aversive agent) are mechanically crushed to a fine powder using a mortar and pestle or a tablet crusher.
  - Particle size distribution of the crushed material is analyzed using sieve analysis or laser diffraction to ensure consistency.

- In Vitro Nasal Irritation Model:
  - A simulated nasal passage model, such as a Franz diffusion cell with a mucosal simulant membrane, is used.
  - A defined amount of the crushed tablet powder is applied to the membrane.
  - The release of a marker for irritation (e.g., a fluorescent dye co-formulated in the tablet) or changes in the simulated mucosal fluid (e.g., pH, osmolarity) are measured over time.
- Chemical Analysis of Aversive Agent Release:
  - The crushed powder is subjected to an airflow simulating snorting in a controlled chamber.
  - Air samples are collected and analyzed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of the volatile aversive agent released.

#### Data Presentation:

Table 1: Illustrative Data for In Vitro Nasal Aversion Characterization

| Parameter                                                   | Oxaydo (Crushed) | Placebo (Crushed) |
|-------------------------------------------------------------|------------------|-------------------|
| Mean Particle Size ( $\mu\text{m}$ )                        | $150 \pm 25$     | $145 \pm 30$      |
| Aversive Agent Release ( $\mu\text{g}/\text{mg}$ of powder) | $5.2 \pm 0.8$    | Not Applicable    |
| Simulated Nasal Fluid pH Change ( $\Delta\text{pH}$ )       | $-0.5 \pm 0.1$   | $-0.1 \pm 0.05$   |

## Characterization of Resistance to Intravenous Abuse

Objective: To evaluate the resistance of **Oxaydo** to extraction of oxycodone in various solvents and to assess the syringeability of the resulting mixture.

#### Experimental Protocols (Illustrative):

**a) Extraction Studies:**

- Tablet Manipulation: **Oxaydo** tablets and a non-abuse-deterrent immediate-release oxycodone comparator are tested intact and after being crushed.
- Solvent Extraction:
  - A range of solvents commonly used by abusers are tested, including water, ethanol, saline, and acidic solutions (e.g., vinegar).
  - A single tablet (or its crushed equivalent) is added to a defined volume of solvent (e.g., 2 mL, 5 mL, 10 mL).
  - The mixture is agitated for various durations (e.g., 5 min, 15 min, 30 min, 60 min) at room temperature and with heating.
- Sample Analysis:
  - An aliquot of the supernatant is withdrawn, filtered, and analyzed by a validated HPLC method to determine the concentration of oxycodone.
  - The percentage of oxycodone extracted from the tablet is calculated.

**b) Syringeability Studies:**

- Preparation of Solution/Suspension: Following the extraction protocol, an attempt is made to draw the resulting liquid/gel into a syringe.
- Syringe and Needle Specifications: A variety of commonly used syringe sizes (e.g., 1 mL, 3 mL) and needle gauges (e.g., 21G, 25G, 27G) are used.
- Measurement of Syringeability:
  - Qualitative Assessment: The ease or difficulty of drawing the material into the syringe is recorded using a descriptive scale (e.g., Easy, Moderate, Difficult, Impossible).
  - Quantitative Assessment: A texture analyzer or similar instrument is used to measure the force required to depress the syringe plunger at a constant speed. The volume of liquid

that can be expelled is also measured.

- **Viscosity Measurement:** The viscosity of the resulting gel is measured using a viscometer to provide a quantitative measure of its thickness.

**Data Presentation:**

Table 2: Illustrative Data for Oxycodone Extraction from Crushed Tablets

| <b>Solvent (10 mL, 30 min, RT)</b> | <b>% Oxycodone Extracted (Oxaydo)</b> | <b>% Oxycodone Extracted (Comparator)</b> |
|------------------------------------|---------------------------------------|-------------------------------------------|
| Water                              | < 15%                                 | > 90%                                     |
| Ethanol (40%)                      | < 20%                                 | > 95%                                     |
| 0.1 N HCl                          | < 25%                                 | > 95%                                     |

Table 3: Illustrative Data for Syringeability of Crushed Tablets in 5 mL Water

| <b>Parameter</b>            | <b>Oxaydo</b>      | <b>Comparator</b> |
|-----------------------------|--------------------|-------------------|
| Visual Appearance           | Thick, viscous gel | Cloudy suspension |
| Syringeability (25G needle) | Impossible         | Easy              |
| Volume Expelled (mL)        | < 0.1              | 4.8               |
| Viscosity (cP)              | > 10,000           | < 100             |

## Visualizations

### Experimental Workflow for In Vitro Abuse-Deterrent Testing



[Click to download full resolution via product page](#)

Caption: Workflow for in vitro testing of Oxaydo's abuse-deterrent features.

## Logical Relationship of AVERSION® Technology Components

[Click to download full resolution via product page](#)

Caption: Logical model of **Oxaydo**'s abuse-deterrent mechanisms.

## Conclusion

The in vitro characterization of **Oxaydo**'s abuse-deterrent features demonstrates a formulation designed to effectively deter the most common forms of tampering for non-oral abuse. The AVERSION® Technology provides a dual mechanism of action, creating an aversive experience for attempted intranasal abuse and a significant physical barrier to preparation for intravenous injection. While the publicly available data is largely qualitative, it supports the conclusion that **Oxaydo** presents significant challenges to manipulation compared to conventional immediate-release oxycodone formulations. Further research and post-marketing

studies will continue to elucidate the real-world impact of these abuse-deterrent technologies on the patterns of opioid abuse.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. prescriberpoint.com [prescriberpoint.com]
- 2. Mitigation of IV Abuse Through the Use of Abuse-Deterrent Opioid Formulations: An Overview of Current Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of Opioid Abuse-Deterrent Formulations: Impact and Barriers to Access - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and Clinical Assessments of Abuse-Deterrent Formulations for Chronic Pain [ahdbonline.com]
- To cite this document: BenchChem. [In Vitro Characterization of Oxaydo's Abuse-Deterrent Features: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3026203#in-vitro-characterization-of-oxaydo-s-abuse-deterrent-features>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)